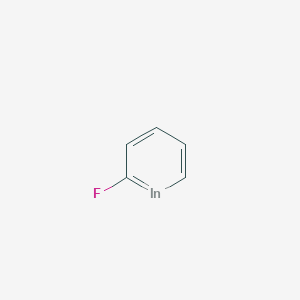

Fluorindine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorindine is an organic compound with a molecular formula of C8H6F2N2. It is a colorless, crystalline solid with a molecular weight of 166.15 g/mol. Fluorindine is an important reagent in organic synthesis, and is used for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Fluorindine has been studied extensively in the laboratory and has numerous applications in scientific research.

Applications De Recherche Scientifique

Fluorescence Spectroscopy

Fluorindine has been used in Stark fluorescence spectroscopy on peridinin–chlorophyll–protein complex of dinoflagellate, Amphidinium carterae . The peculiar photophysical properties of this complex have made it a unique target of multidimensional theoretical and experimental investigations .

Light Energy Conversion

The photophysical properties of the peridinin–chlorophyll–protein complex have suggested their use in technological perspective, for example, in the field of hybrid nanostructures for light energy conversion .

Emission Enhancement

Fluorindine has been used as a tool for emission enhancement of peridinin–chlorophyll–protein complexes as a fluorophore in biomedical studies .

Anti-Cancer Role

There is a potential for Fluorindine to play an anti-cancer role . This is based on the emission enhancement properties of the peridinin–chlorophyll–protein complexes .

Fluorescent Probes

Fluorindine has been used in the design, synthesis, and characterization of fluorescent probes . These probes are sensitive, selective, non-toxic in detection and have provided a new solution in biomedical, environmental monitoring, and food safety .

Molecular Detection

The performance and applicability of fluorescent probes have been improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

Propriétés

IUPAC Name |

2-fluoroindigine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRJVHWLXXEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[In]C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorindine | |

Q & A

Q1: What is the confirmed structure of fluorindine?

A1: The structure of fluorindine has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []

Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?

A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.

Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylfluorindine?

A4: The structural assignments of the oxidation products of isodiphenylfluorindine were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.

Q4: Have there been any computational studies on fluorindine derivatives?

A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylfluorindine and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.

Q5: Are there any known catalytic applications of fluorindine or its derivatives?

A6: While the provided abstracts do not mention specific catalytic applications of fluorindine or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)